molecular formula C7H13N3 B1531215 N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine CAS No. 1093879-63-0

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1531215
CAS No.: 1093879-63-0
M. Wt: 139.2 g/mol
InChI Key: RZMAEKCTXKHDQA-UHFFFAOYSA-N
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Description

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-2-(1-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-8-4-3-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMAEKCTXKHDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679567
Record name N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093879-63-0
Record name N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To neat 4-(2-chloroethyl)-1-methyl-1H-pyrazole (50 g, 0.24 mol) was added a 25% aqueous solution of methylamine (1.15 L, 7.21 mol). The mixture was placed into an autoclave at 60° C. for 15 h. The resulting mixture was concentrated in vacuo, treated with aqueous solution of NaOH and extracted with DCM. The combined organic layers were concentrated in vacuo and purified by vacuum distillation to afford the title compound. b.p. 89-90° C./2 mm Hg.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.15 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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